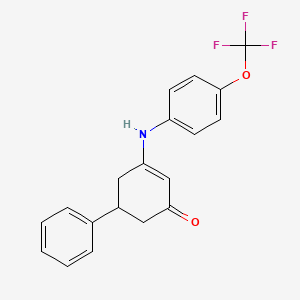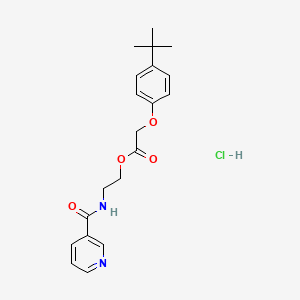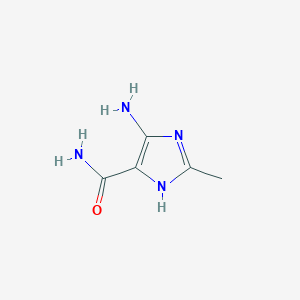
1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a urea functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. The starting materials often include 2-methoxyethylamine, 5-(thiophen-3-yl)pyridine-3-carboxaldehyde, and an isocyanate derivative. The reaction conditions usually require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions would be essential to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways that lead to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)urea
- 1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
- 1-(2-Methoxyethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
Uniqueness
1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and reactivity compared to similar compounds with different heterocyclic rings
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-19-4-3-16-14(18)17-8-11-6-13(9-15-7-11)12-2-5-20-10-12/h2,5-7,9-10H,3-4,8H2,1H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEZESLBVDPBFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC(=CN=C1)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chlorophenyl)methyl]-N-(1-cyanocyclobutyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2354697.png)


![(1r,3s,5R,7S)-methyl 3-(benzo[c][1,2,5]thiadiazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2354700.png)

![4-(benzenesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2354702.png)

![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354704.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2354710.png)

